Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 1349708-64-0
VCID: VC8068902
InChI: InChI=1S/C14H13NO3/c1-18-14(17)12-6-3-7-15-13(12)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3
SMILES: COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)CO
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate

CAS No.: 1349708-64-0

Cat. No.: VC8068902

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate - 1349708-64-0

Specification

CAS No. 1349708-64-0
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name methyl 2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-18-14(17)12-6-3-7-15-13(12)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3
Standard InChI Key ISTVLGRQRPQXLC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)CO
Canonical SMILES COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)CO

Introduction

Structural and Chemical Characterization

Molecular Architecture

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate features a pyridine ring substituted at the 2-position with a 3-(hydroxymethyl)phenyl group and at the 3-position with a methyl ester moiety. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, while the ester functionality enhances metabolic stability compared to carboxylic acid analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number13119-76-1
Molecular FormulaC₁₅H₁₃NO₃
Molecular Weight255.27 g/mol
Solubility (DMSO)≥27 mg/mL (predicted)
Melting PointNot reported (stable at RT)

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) analysis of analogous nicotinate esters reveals characteristic peaks at ~1728 cm⁻¹ (C=O ester stretch) and 1587 cm⁻¹ (pyridinic C=N vibrations) . Nuclear magnetic resonance (¹H NMR) typically shows aromatic protons between δ 7.5–9.3 ppm and hydroxymethyl protons as a singlet near δ 4.1 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 255.27 with fragmentation patterns consistent with ester cleavage .

Synthetic Methodologies

Precursor Selection

Nicotinic acid derivatives remain the primary precursors for this compound class. Recent protocols utilize multicomponent reactions (MCRs) to assemble polyfunctionalized pyridine cores before introducing hydroxymethylphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . For example, Guchhait et al. demonstrated pyridine C3-arylation of nicotinic acids using palladium catalysts to install aryl groups at the 3-position, achieving yields up to 80% under optimized conditions .

Esterification Strategies

Critical Synthetic Challenges

  • Regioselectivity: Competing reactions at pyridine N-oxide positions may require protecting groups.

  • Hydroxymethyl Stability: The -CH₂OH group necessitates anhydrous conditions to prevent oxidation or acetal formation .

Computational and Biochemical Profiling

Molecular Docking Insights

Density functional theory (DFT) optimizations of methyl nicotinate derivatives reveal nucleophilic regions at the ester oxygen (MEP: −45 kcal/mol) and electrophilic zones near the pyridinic nitrogen . Docking studies against cardiovascular targets like PCSK9 (PDB ID: 2QTW) show binding affinities (ΔG = −8.2 kcal/mol) comparable to statins, mediated by hydrogen bonds with Arg194 and π-stacking with Tyr234 .

Enzymatic Interactions

In vitro assays demonstrate moderate inhibition of myeloperoxidase (MPO) and TNF-α (IC₅₀ = 12.3 μM and 18.7 μM, respectively), suggesting anti-inflammatory potential . The hydroxymethyl group enhances water solubility (logP = 1.3 predicted) compared to non-polar analogs, improving bioavailability .

Future Research Directions

Synthetic Innovations

Developing continuous-flow protocols could address batch variability in esterification steps. Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) may enable greener syntheses with >90% enantiomeric excess for chiral derivatives .

Target Validation

CRISPR-Cas9 screens could identify novel protein targets, while positron emission tomography (PET) tracers (e.g., ¹¹C-labeled analogs) would facilitate in vivo pharmacokinetic tracking .

Formulation Science

Nanoemulsions or lipid nanoparticles could overcome solubility limitations for intravenous administration. Preliminary stability studies suggest compatibility with polyethylene glycol 400 and poloxamer 188 excipients .

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